molecular formula C12H14O3 B1625718 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 74205-34-8

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1625718
CAS RN: 74205-34-8
M. Wt: 206.24 g/mol
InChI Key: QKVQTZMPPVPNOK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative . It is a white crystalline powder that is soluble in organic solvents. The molecular weight of this compound is 206.24 .


Synthesis Analysis

The synthesis of cyclopropane derivatives like 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through various methods. One such method involves the use of zinc reagents (RXZnCH2Y), which are very effective for the cyclopropanation of olefins . The reactivity and selectivity of these reagents can be regulated by tuning the electronic and steric nature of the RX group .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-ethoxyphenyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C12H14O3/c1-2-15-10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Cyclopropane derivatives like 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .


Physical And Chemical Properties Analysis

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is a white crystalline powder . It has a melting point of 117-118°C .

Scientific Research Applications

Ethylene Precursor and Metabolic Studies

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid, related to 1-aminocyclopropane-1-carboxylic acid (ACC), has applications in ethylene production and metabolic studies in plants. For instance, 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of ACC, an ethylene precursor in higher plants, has been identified as a significant metabolite in wheat leaves (Hoffman, Yang, & McKeon, 1982). Additionally, ACC's role as a precursor of ethylene in plants has been extensively studied, underscoring its importance in ethylene biosynthesis (Lizada & Yang, 1979).

Synthesis and Structural Analysis

The chemical structure and synthesis of compounds related to 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid have been a focus of research. The synthesis of various cyclopropane derivatives has been explored for potential applications in different fields. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide (Zhou et al., 2021) and 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide with antiproliferative activity (Lu et al., 2021) highlight the compound's relevance in medicinal chemistry.

Biological Activities and Applications

Compounds containing the cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, have demonstrated a range of biological activities including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016). The versatility of cyclopropane derivatives in biological applications is further exemplified by their use in synthesizing antimicrobial and antioxidant lignan conjugates (Raghavendra et al., 2016).

Advanced Synthesis Techniques

Advanced synthesis techniquesfor cyclopropane derivatives, including those related to 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid, are essential in developing new pharmaceuticals and materials. For example, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds demonstrates the compound's significance in enhancing activity and studying bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Biosynthesis and Analysis

The study of ethylene biosynthesis, a critical aspect of plant biology, often involves compounds like 1-aminocyclopropane-1-carboxylic acid. Updated methodologies for analyzing metabolites and enzyme activities in ethylene biosynthesis emphasize the relevance of these compounds in plant research (Bulens et al., 2011). Such studies are crucial for understanding plant growth, development, and response to environmental stimuli.

Safety And Hazards

This compound is associated with certain hazards. The safety information pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment .

properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVQTZMPPVPNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543911
Record name 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

74205-34-8
Record name 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WMP Johnson, G Holan, KE Jarvis - Australian journal of …, 1986 - CSIRO Publishing
This paper describes the essential features of the synthesis of a series of 2-monohalo DDT pyrethroid insecticides (8), as well as, the proof of the relative stereochemistry of substituents …
Number of citations: 7 www.publish.csiro.au

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